N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide
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Overview
Description
N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a diphenylpropyl group and a fluorophenyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the diphenylpropyl and fluorophenyl precursors. These precursors are then reacted under specific conditions to form the oxalamide core. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the discovery of new therapeutic agents.
Medicine: The medical applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its biological activity, leading to downstream effects in various pathways.
Comparison with Similar Compounds
N-(3,3-Diphenylpropyl)glycinamide
N-(3,3-Diphenylpropyl)oxalamide
N-(2-Fluorophenyl)oxalamide
Uniqueness: N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-20-13-7-8-14-21(20)26-23(28)22(27)25-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVEJTWOIVBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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